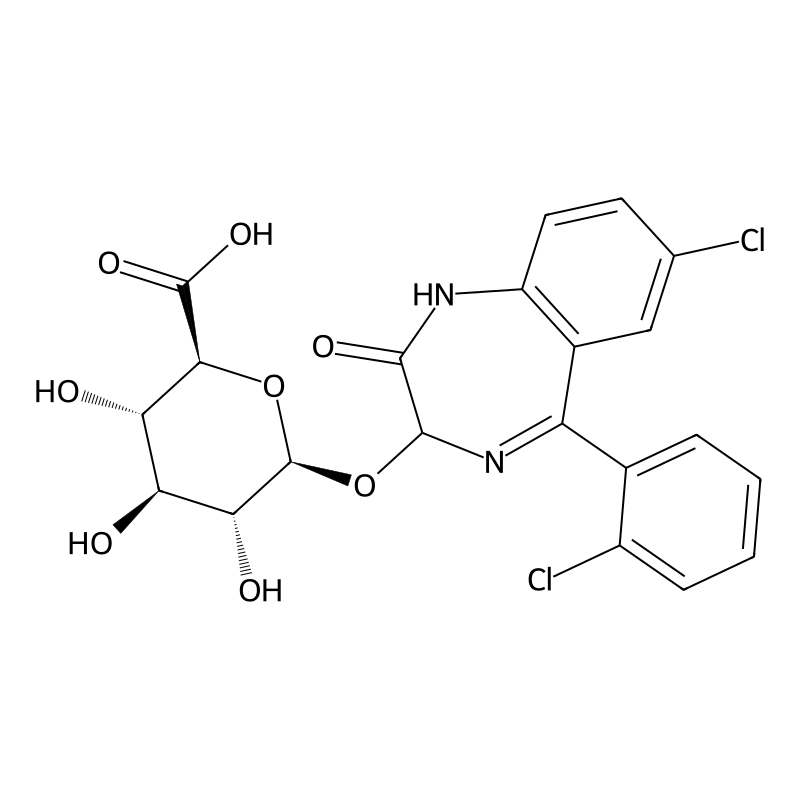Pss-(3-(2-aminoethyl)amino)propyl-hepta&

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Bio-sensing and Medical Applications: The molecule contains an amine group (NH2) attached to a long chain. Similar amine-functionalized silicon surfaces have shown promise in bio-sensing and medical applications []. Studies have demonstrated that functionalizing silicon wafers with amino-terminated organic layers can significantly change their surface properties []. This suggests potential for developing new bio-sensing technologies and medical devices with tailored surface interactions for improved biocompatibility or specific biomolecule detection [].
PSS-(3-(2-aminoethyl)amino)propyl-hepta, also known by its chemical identifier CAS 444315-16-6, is a complex compound characterized by its unique structure that includes a heptaisobutyl substitution. This compound has a molecular weight of approximately 917.65 g/mol and features multiple functional groups that enhance its reactivity and potential applications in various fields, particularly in biochemistry and material science.
The compound contains a propyl chain linked to an aminoethyl group, which is further substituted with heptaisobutyl groups. This structure contributes to its amphiphilic nature, allowing it to interact effectively with both hydrophilic and hydrophobic environments. Such properties make it suitable for applications in drug delivery systems and as a surfactant in formulations.
Additionally, this compound can react with various electrophiles due to the nucleophilic nature of the amino groups, leading to the formation of new derivatives that may exhibit enhanced biological activity or altered physicochemical properties.
PSS-(3-(2-aminoethyl)amino)propyl-hepta exhibits significant biological activity, particularly in its interactions with enzymes and proteins. Its ability to form complexes with biomolecules allows it to act as a potential therapeutic agent. Studies have shown that compounds with similar structures can influence cellular processes such as apoptosis and cell signaling pathways, suggesting that PSS-(3-(2-aminoethyl)amino)propyl-hepta may have roles in cancer therapy or as an antimicrobial agent .
Moreover, the compound's amphiphilic nature enhances its ability to penetrate cell membranes, making it a candidate for drug delivery applications where efficient transport of therapeutic agents into cells is required.
The synthesis of PSS-(3-(2-aminoethyl)amino)propyl-hepta typically involves multi-step organic reactions, including:
- Formation of the Propyl Chain: Starting materials are reacted to form the propyl backbone.
- Introduction of Amino Groups: Aminoethyl groups are introduced through nucleophilic substitution reactions.
- Substitution with Heptaisobutyl Groups: The heptaisobutyl substitution is achieved through alkylation reactions involving suitable halides.
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
PSS-(3-(2-aminoethyl)amino)propyl-hepta has several notable applications:
- Drug Delivery Systems: Due to its ability to form micelles and vesicles, it is utilized in transporting therapeutic agents across biological membranes.
- Surfactants: Its amphiphilic nature makes it effective as a surfactant in various formulations.
- Biochemical Research: It serves as a reagent for studying enzyme interactions and protein binding mechanisms.
Interaction studies involving PSS-(3-(2-aminoethyl)amino)propyl-hepta focus on its binding affinity with various biomolecules. These studies reveal how the compound interacts with proteins and enzymes, potentially altering their activity or stability. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to quantify these interactions and understand their implications for biological processes .
Several compounds share structural similarities with PSS-(3-(2-aminoethyl)amino)propyl-hepta, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| PSS-(3-aminopropyl)-hepta | Contains propyl chain without aminoethyl group | Simpler structure; less hydrophilic |
| PSS-(2-aminoethyl)-propylamine | Lacks heptaisobutyl substitution | More soluble in water; lower molecular weight |
| PSS-(3-(dimethylamino)-propyl)-hepta | Contains dimethylamino group | Enhanced basicity; different interaction profile |
PSS-(3-(2-aminoethyl)amino)propyl-hepta stands out due to its complex structure and enhanced amphiphilicity, making it particularly valuable for applications requiring both hydrophilic and hydrophobic interactions.








